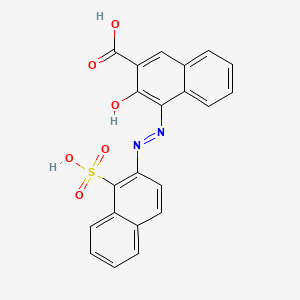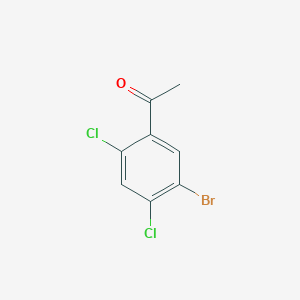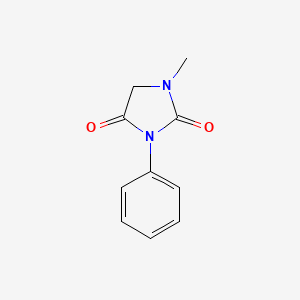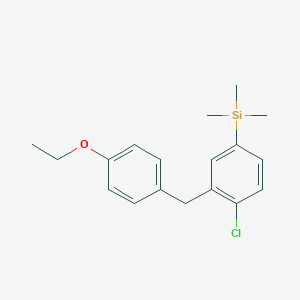
2-Naphthalenecarboxylic acid, 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pigment Red 63, also known as C.I. 15880, is a synthetic red dye belonging to the azo dye family. It is commonly used as a colorant in various applications, including cosmetics, coatings, and inks. The compound is known for its vibrant purplish-red hue and excellent solvent resistance .
Vorbereitungsmethoden
Pigment Red 63 is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The reaction typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a naphthol derivative to form the azo compound.
Industrial production methods involve optimizing reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. The final product is usually obtained as a red powder .
Analyse Chemischer Reaktionen
Pigment Red 63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Pigment Red 63 has a wide range of scientific research applications:
Chemistry: It is used as a standard dye in various analytical techniques, including chromatography and spectroscopy.
Biology: The compound is used in histological staining to highlight specific structures in biological tissues.
Medicine: It is employed in the development of diagnostic assays and as a marker in medical imaging.
Wirkmechanismus
The primary mechanism of action of Pigment Red 63 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, particularly the azo bond, plays a crucial role in this process. The compound interacts with light through electronic transitions, which are responsible for its vibrant color .
Vergleich Mit ähnlichen Verbindungen
Pigment Red 63 can be compared with other azo dyes such as Pigment Red 57 and Pigment Red 48. While all these compounds share a similar azo structure, Pigment Red 63 is unique due to its specific naphthol derivative, which imparts distinct color properties and stability. Other similar compounds include:
Pigment Red 57: Known for its bright red color but with different solubility and stability properties.
Pigment Red 48: Another azo dye with varying applications and color characteristics.
Pigment Red 63 stands out due to its excellent solvent resistance and migration resistance, making it a preferred choice in various industrial applications .
Eigenschaften
CAS-Nummer |
21416-46-6 |
|---|---|
Molekularformel |
C21H14N2O6S |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
3-hydroxy-4-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C21H14N2O6S/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29/h1-11,24H,(H,25,26)(H,27,28,29) |
InChI-Schlüssel |
PWUSHZPXYOALFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)



![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)


![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)




